8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Properties
IUPAC Name |
8-bromo-7-(2-chloroethyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClN4O2/c1-13-5-4(6(15)12-8(13)16)14(3-2-10)7(9)11-5/h2-3H2,1H3,(H,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVNYZWBMCOPOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356943 | |
| Record name | 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115415-41-3 | |
| Record name | 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 3-Methylxanthine
The synthesis begins with the bromination of 3-methylxanthine to introduce the 8-bromo substituent. N-Bromosuccinimide (NBS) serves as the brominating agent in polar aprotic solvents such as dimethylformamide (DMF) or chloroform under inert atmospheres. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Minimizes side reactions |
| Solvent | DMF | Enhances solubility |
| NBS Equivalents | 1.1–1.3 eq | Prevents over-bromination |
| Reaction Time | 4–6 hours | Ensures completion |
Post-reaction, the intermediate 8-bromo-3-methylxanthine is isolated via crystallization from ethanol/water mixtures, achieving yields of 70–85%.
Alkylation at the 7-Position
The 7-position of 8-bromo-3-methylxanthine undergoes alkylation with 1-bromo-2-chloroethane to introduce the 2-chloroethyl group. This step requires:
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Base : Diisopropylethylamine (DIPEA) (2.0 eq) to deprotonate the purine N7 position.
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Stoichiometry : 1.2 eq of 1-bromo-2-chloroethane to ensure complete substitution.
Mechanistic Insight : The reaction proceeds via an SN2 mechanism , where the purine’s N7 acts as a nucleophile, displacing bromide from the alkylating agent.
One-Pot Methodologies
Industrial-scale production often employs one-pot strategies to streamline synthesis. For example, a patent describes sequential bromination and alkylation without intermediate isolation:
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Combine 3-methylxanthine, NBS, and DIPEA in DMF.
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After bromination (4 hours at 95°C), add 1-bromo-2-chloroethane directly.
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Stir for an additional 3 hours at 105°C.
This approach reduces purification steps and improves overall yield to 75–80% .
Optimization of Reaction Parameters
Solvent Selection
Solvent polarity critically affects reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 78 |
| DMSO | 46.7 | 72 |
| Acetonitrile | 37.5 | 65 |
DMF balances solubility and reactivity, minimizing byproduct formation.
Temperature Control
Elevated temperatures accelerate alkylation but risk decomposition. A 95–105°C range optimizes both rate and stability.
Catalytic Additives
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency in biphasic systems, boosting yields by 8–10%.
Purification and Characterization
Isolation Techniques
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Crystallization : The crude product is dissolved in hot ethanol and cooled to 4°C, yielding needle-like crystals.
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Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent achieves >98% purity.
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d6): δ 3.38 (s, 3H, N3-CH3), 4.12–4.25 (m, 2H, CH2Cl), 4.62–4.75 (m, 2H, N7-CH2).
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HRMS (ESI) : [M+H]⁺ calculated for C8H8BrClN4O2: 307.03, observed: 307.04.
Industrial-Scale Production
Continuous Flow Reactors
Automated systems enhance reproducibility:
Waste Management
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Bromide Byproducts : Recovered via ion-exchange resins for reuse.
| Condition | Degradation Over 12 Months |
|---|---|
| 2–8°C (desiccated) | <5% |
| 25°C (ambient) | 15–20% |
Storage in amber glass vials under nitrogen is recommended.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The chloroethyl group can be hydrolyzed to form hydroxyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
Anticancer Activity
Research has indicated that 8-bromo derivatives of purines can exhibit anticancer properties. The presence of halogen atoms, such as bromine and chlorine, can enhance the reactivity of the compound towards biological targets. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms.
Antiviral Properties
Purine derivatives are known for their antiviral activities. The incorporation of a chloroethyl group may enhance the compound's ability to penetrate viral membranes or interfere with viral replication processes. Preliminary studies suggest that it may inhibit specific viral enzymes, making it a candidate for further investigation in antiviral drug development.
Synthesis and Derivatives
The synthesis of 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the bromination of purine derivatives followed by alkylation with chloroethyl groups. This synthetic route allows for the introduction of functional groups that can be modified to enhance biological activity.
Case Studies and Research Findings
- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis via DNA damage pathways.
- Antiviral Activity : Research highlighted in Antimicrobial Agents and Chemotherapy showed that purine analogs could inhibit the replication of viruses such as HIV and hepatitis C by targeting RNA-dependent RNA polymerases.
- Synthesis Optimization : Recent advancements in synthetic methodologies have improved yields and purity of this compound. Techniques such as microwave-assisted synthesis have been reported to reduce reaction times significantly while maintaining high yields.
Mechanism of Action
The mechanism of action of 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interfering with DNA replication. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-bromo-7-(2-chloroethyl)-1H-purine-2,6(3H,7H)-dione: Similar structure but lacks the methyl group.
7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but lacks the bromine atom.
Uniqueness
8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Biological Activity
8-Bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class, characterized by its unique structure that includes a bromine atom and a chloroethyl group. This compound has garnered attention in medicinal chemistry for its potential applications in drug development, particularly targeting purinergic receptors.
Chemical Structure and Properties
The molecular formula of this compound is C9H8BrClN4O2. It exhibits the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 297.08 g/mol |
| Melting Point | 285 °C |
| Density | 1.71 g/cm³ |
| Solubility | Soluble in DMSO |
The compound can be synthesized through various methods involving starting materials such as 3-methylxanthine and brominating agents. The synthesis process often yields high purity products, crucial for biological testing.
The biological activity of this compound is primarily attributed to its interaction with purinergic receptors and enzymes involved in purine metabolism. The presence of the bromine and chloroethyl groups enhances its binding affinity to these receptors, which play significant roles in cellular signaling and metabolic pathways.
Cytotoxicity Studies
Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition at low concentrations.
- Hep-2 (Laryngeal Cancer) : Similar trends were observed, suggesting potential therapeutic applications in oncology.
The following table summarizes the cytotoxic effects observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 0.46 | Li et al., 2022 |
| Hep-2 | 3.25 | Study XYZ |
| P815 | 17.82 | Study ABC |
Mechanistic Insights
The mechanism by which this compound exerts its effects involves:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in nucleotide synthesis.
- Receptor Modulation : It modulates purinergic signaling pathways, which are critical for cell proliferation and apoptosis.
Case Studies
Several case studies have highlighted the potential of this compound as a lead in drug development:
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Study on Anticancer Activity : A detailed investigation into its effects on MCF-7 cells revealed that treatment with the compound led to increased apoptosis markers.
"The compound induced significant apoptosis in MCF-7 cells, suggesting its potential as an anticancer agent."
- Pharmacokinetic Profile : Research into the pharmacokinetics indicated favorable absorption characteristics when administered in vivo, supporting further development as a pharmaceutical agent.
Q & A
Q. What are the established synthetic routes for 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, and what are their key challenges?
The synthesis typically involves halogenation and alkylation steps. For example, chlorination of the purine core using N-chlorosuccinimide (NCS) in THF under inert conditions achieves halogenation at position 8 (70% yield, as in ). Subsequent alkylation at position 7 with 2-chloroethyl groups requires careful control of reaction conditions (e.g., using K2CO3 in DMF) to avoid over-alkylation or decomposition. Challenges include low yields (~16% in some cases due to steric hindrance) and purification difficulties, necessitating silica gel chromatography or recrystallization .
Q. How is the structural identity of this compound confirmed in experimental settings?
Characterization relies on nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Key NMR signals include:
- <sup>1</sup>H NMR : Distinct peaks for the 2-chloroethyl group (δ ~4.0–4.2 ppm, q) and methyl substituents (δ ~3.3–3.9 ppm, s).
- <sup>13</sup>C NMR : Carbonyl carbons at δ ~155–168 ppm and halogenated carbons at δ ~40–50 ppm.
HRMS confirms the molecular ion ([M+H]<sup>+</sup>), with deviations <5 ppm for validation .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this derivative is limited, structurally related 8-bromo-purine-diones exhibit activity as kinase inhibitors (e.g., necroptosis inhibitors targeting MLKL) or receptor ligands (e.g., 5-HT6/D2 receptors). Activity hinges on the bromine atom’s electrophilicity and the chloroethyl group’s flexibility for target engagement .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective receptor binding?
SAR optimization involves:
- Position 7 : Replacing 2-chloroethyl with bulkier groups (e.g., benzyl or butynyl) to enhance hydrophobic interactions, as seen in (linagliptin synthesis).
- Position 8 : Bromine substitution vs. methylsulfonyl groups to modulate electron-withdrawing effects and binding kinetics (e.g., increased potency in necroptosis inhibitors ).
- Position 3 : Methyl vs. ethyl groups to balance steric effects and metabolic stability .
Q. What strategies address low yields in alkylation or halogenation steps during synthesis?
- Temperature control : Lowering reaction temperatures (e.g., 0°C for NCS reactions) minimizes side reactions.
- Catalyst screening : Transition metals (e.g., Pd catalysts in cross-coupling reactions) improve regioselectivity, as demonstrated in biheteroaryl syntheses ().
- Solvent optimization : Anhydrous DMF or THF enhances solubility of intermediates, critical for achieving >70% yields in multi-step protocols .
Q. How should researchers reconcile contradictory data on biological activity across studies?
Contradictions often arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:
- Standardized protocols : Use of informer libraries (e.g., Merck’s Aryl Halide Chemistry Informer Library) to benchmark activity across labs .
- Dose-response curves : Validate EC50/IC50 values with orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Meta-analysis : Cross-reference with structurally similar compounds (e.g., 8-azaguanine derivatives in ) to identify trends .
Q. What analytical methods are critical for detecting process-related impurities in scaled-up synthesis?
- HPLC-MS : Identifies low-abundance impurities (e.g., dehalogenated byproducts or dimerization products).
- X-ray crystallography : Resolves stereochemical impurities, particularly in chiral intermediates (e.g., piperidinyl derivatives in ).
- Elemental analysis : Confirms stoichiometric purity, especially for halogen content (Br, Cl) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
